threo-6'-Hydroxyustusolate C

Overview

Description

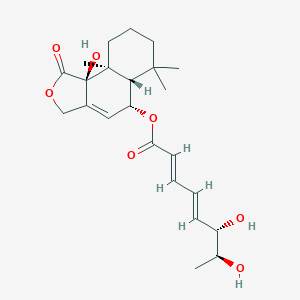

“threo-6’-Hydroxyustusolate C” is a compound with the molecular formula C23H32O7 . It is a powder in physical form and is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is produced from Aspergillus ustus .

Molecular Structure Analysis

The molecular structure of “threo-6’-Hydroxyustusolate C” has been confirmed by 1H-NMR to be consistent with its known structure . The molecular weight of the compound is 420.50 g/mol .Physical And Chemical Properties Analysis

“threo-6’-Hydroxyustusolate C” is a powder . It has a molecular weight of 420.50 g/mol . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications

Conformational Analysis

Research on compounds structurally similar to threo-6'-Hydroxyustusolate C, such as 2-(1-adamantyl)-3-hydroxybutyric acid, has focused on their conformational properties. Studies using NMR spectroscopy and computational methods revealed that these compounds can exist in different conformations, influenced by intramolecular hydrogen bonding. This characteristic is crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Ganguly et al., 2008).

Substrate Stereospecificity

Compounds like d-threo-3-Hydroxyaspartate dehydratase have been studied for their substrate stereospecificity. These studies provide insights into the molecular mechanisms of enzymes that interact with threo compounds. Such understanding is beneficial for developing biocatalysts in synthetic organic chemistry, particularly in producing specific isomers of pharmaceutical relevance (Matsumoto et al., 2015).

Antibiotic Biosynthesis

Research into non-heme iron oxygenases has revealed their role in the biosynthesis of various antibiotics, including carbapenems. These enzymes, such as ThnG and ThnQ, are involved in oxidizing specific moieties of carbapenems, demonstrating the importance of threo-related compounds in antibiotic development (Bodner et al., 2010).

Template-Directed Polymerization

Threose nucleic acid (TNA), related to threo compounds, has been studied for its potential role in the early evolution of life. The synthesis of modified TNA nucleosides and their ability to copy RNA, DNA, and TNA templates in nonenzymatic primer extension experiments offer insights into the primitive genetic systems and the origin of life (Blain et al., 2014).

Safety and Hazards

The compound should be handled with care. It’s recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

properties

IUPAC Name |

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-14(24)16(25)8-5-6-9-18(26)30-17-12-15-13-29-20(27)23(15,28)22(4)11-7-10-21(2,3)19(17)22/h5-6,8-9,12,14,16-17,19,24-25,28H,7,10-11,13H2,1-4H3/b8-5+,9-6+/t14-,16-,17+,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBLSPPEZPLINV-XSAKGQBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.